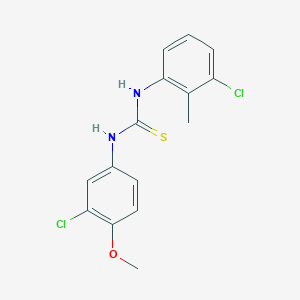
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide, also known as SB-216763, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways. By inhibiting GSK-3, N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide can modulate the activity of various downstream targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. It has also been found to enhance cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide is its specificity for GSK-3, which allows for targeted modulation of specific signaling pathways. However, its use in lab experiments may be limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research on N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Finally, research may focus on the development of more soluble and less toxic derivatives of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide involves the reaction of 1H-indole-3-carboxamide with morpholine and sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under controlled conditions. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of cancer research, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-morpholin-4-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-13(11-9-14-12-4-2-1-3-10(11)12)15-21(18,19)16-5-7-20-8-6-16/h1-4,9,14H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUQRKSTRBDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-ylsulfonyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)



